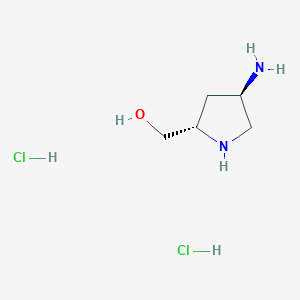
2-(1-Aminocyclobutyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Aminocyclobutyl)acetonitrile is a chemical compound with the molecular formula C6H10N2 and a molecular weight of 110.16 . It is commonly used in the field of organic synthesis .
Molecular Structure Analysis
The InChI code for 2-(1-Aminocyclobutyl)acetonitrile is 1S/C6H10N2/c7-5-4-6(8)2-1-3-6/h1-4,8H2 . This indicates that the molecule consists of a cyclobutyl ring with an amino group and an acetonitrile group attached .Physical And Chemical Properties Analysis
2-(1-Aminocyclobutyl)acetonitrile is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- Acetonitrile anions are used as cyanomethylation reagents for hydrocyanomethylation of π-deficient N-heteroaryl-substituted Schiff bases, yielding β-aminonitriles (Windeck et al., 2006).
- Acetonitrile facilitates the rapid identification of γ-irradiated food through a direct solvent extraction process (Chan et al., 2014).
- The role of intramolecular hydrogen-bonding and solvophobic effects in the presence of folded conformations is analyzed in the efficient macrocyclization of U-turn preorganized peptidomimetics in acetonitrile (Becerril et al., 2003).
Chemical Analysis and Characterization :
- Acetonitrile's role in the synthesis of 5-substituted 2-amino-1,3,4-oxadiazoles by electrocyclization of acylthiosemicarbazones is reported (Singh et al., 2012).
- It is also used in the synthesis of cyclo-linopeptide acetonitrile disolvate, which is a polypeptide with nine amino acids, extracted from flaxseed oil (Chitanda et al., 2016).
Medicinal Chemistry and Pharmacology :
- The application of acetonitrile in the synthesis of medicinally important 5-amino-1,2,3-triazoles using a Cs2CO3-catalyzed azide–acetonitrile cycloaddition is highlighted (Krishna et al., 2015).
- A palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles is developed for the construction of indole skeletons, offering a new strategy for direct construction of these skeletons (Yu et al., 2017).
Safety and Hazards
2-(1-Aminocyclobutyl)acetonitrile is classified as a dangerous substance. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing in mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Zukünftige Richtungen
While specific future directions for 2-(1-Aminocyclobutyl)acetonitrile are not mentioned in the search results, it’s worth noting that acetonitrile has been widely applied as a common solvent in organic synthesis . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Eigenschaften
IUPAC Name |
2-(1-aminocyclobutyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-5-4-6(8)2-1-3-6/h1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPWGDIWXVKAIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminocyclobutyl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)
![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine 2HCl](/img/structure/B6307105.png)




